JH-XI-10-02

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

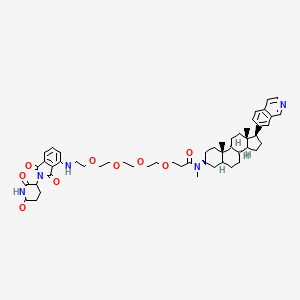

3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[(3S,5S,8R,9S,10S,13S,14S,17S)-17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H69N5O9/c1-52-19-15-38(32-37(52)9-10-39-42-12-11-41(53(42,2)20-16-43(39)52)35-8-7-34-17-21-54-33-36(34)31-35)57(3)47(60)18-23-64-25-27-66-29-30-67-28-26-65-24-22-55-44-6-4-5-40-48(44)51(63)58(50(40)62)45-13-14-46(59)56-49(45)61/h4-8,17,21,31,33,37-39,41-43,45,55H,9-16,18-20,22-30,32H2,1-3H3,(H,56,59,61)/t37-,38-,39-,41+,42-,43-,45?,52-,53+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHBTRAPARMGI-GFTKVEOVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C5=CC6=C(C=C5)C=CN=C6)C)N(C)C(=O)CCOCCOCCOCCOCCNC7=CC=CC8=C7C(=O)N(C8=O)C9CCC(=O)NC9=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H69N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

920.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of JH-XI-10-02

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-XI-10-02 is a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8), a key regulator of gene transcription implicated in various oncogenic signaling pathways. Operating through a Proteolysis Targeting Chimera (PROTAC) mechanism, this compound hijacks the cellular ubiquitin-proteasome system to induce the targeted degradation of CDK8. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts targeting CDK8.

Core Mechanism of Action: A PROTAC Approach

This compound is a heterobifunctional small molecule that acts as a PROTAC.[1][2] Its structure consists of three key components: a ligand that binds to CDK8, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting these two moieties.[3] This design enables this compound to induce the formation of a ternary complex between CDK8 and CRBN, an essential step in its mechanism of action.[4]

Upon formation of the CDK8-JH-XI-10-02-CRBN ternary complex, CRBN, as part of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CDK8. The resulting polyubiquitinated CDK8 is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of CDK8 protein.[4] This targeted protein degradation is a distinct mechanism from traditional kinase inhibition, as it eliminates the entire protein, including its scaffolding functions, and can offer a more sustained and profound biological effect.

dot

Caption: Mechanism of action of this compound as a PROTAC for CDK8 degradation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Reference(s) |

| IC50 (CDK8) | 159 nM | [2][4][5] |

| Target Protein | CDK8 | [1][2] |

| E3 Ligase Recruited | Cereblon (CRBN) | [3] |

| Selectivity | No effect on CDK19 | [2] |

Table 1: Biochemical and Cellular Potency of this compound

| Cell Line | Concentration | Treatment Duration | Outcome | Reference(s) |

| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [2] |

| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [2] |

| MOLT-4 (WT) | 5 µM | 24 hours | Degradation of CDK8 | [2] |

| MOLT-4 (CRBN null) | 0.1 - 5 µM | 24 hours | No degradation of CDK8 | [2] |

Table 2: Cellular Activity of this compound in Different Cell Lines

Signaling Pathways Modulated by CDK8 Degradation

CDK8 is a component of the Mediator complex and plays a crucial role in regulating the transcription of genes involved in several key signaling pathways. By inducing the degradation of CDK8, this compound is expected to modulate these pathways, which are often dysregulated in cancer.

dot

Caption: Key signaling pathways regulated by CDK8.

Key pathways influenced by CDK8 include:

-

Wnt/β-catenin Pathway: CDK8 can act as a co-activator of β-catenin-dependent transcription, and its degradation may inhibit this pro-oncogenic pathway.[4]

-

TGF-β Signaling Pathway: CDK8 can modulate the transcriptional response to TGF-β signaling.[4]

-

p53 Pathway: CDK8 has been shown to regulate the activity of the tumor suppressor p53.[4]

-

STAT Signaling: CDK8 can phosphorylate STAT proteins, influencing their transcriptional activity in response to cytokine signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary literature.

Western Blotting for CDK8 Degradation

This protocol is used to assess the ability of this compound to induce the degradation of CDK8 in cultured cells.

dot

Caption: Experimental workflow for Western Blot analysis of CDK8 degradation.

Materials:

-

Jurkat or MOLT-4 cells

-

This compound

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibody against CDK8

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate Jurkat or MOLT-4 cells at a suitable density. Treat the cells with the desired concentrations of this compound (e.g., 1 µM for Jurkat, 5 µM for MOLT-4) or DMSO for the indicated times (e.g., 6 or 24 hours).

-

Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with blocking buffer and then incubate with the primary antibody against CDK8 overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an appropriate imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of CDK8 protein, normalizing to the loading control.

CRBN Knockout Validation

To confirm that the degradation of CDK8 by this compound is dependent on Cereblon, experiments are performed in cells where the CRBN gene has been knocked out using CRISPR/Cas9.

Procedure Outline:

-

gRNA Design and Cloning: Design guide RNAs (gRNAs) targeting a conserved exon of the human CRBN gene. Clone the gRNAs into a suitable CRISPR/Cas9 expression vector.

-

Transfection and Selection: Transfect MOLT-4 cells with the CRBN-targeting CRISPR/Cas9 plasmid. Select for transfected cells, for example, by fluorescence-activated cell sorting (FACS) if the vector contains a fluorescent reporter.

-

Clonal Expansion: Isolate single cells and expand them to generate clonal cell lines.

-

Knockout Validation: Screen the clonal lines for CRBN knockout by Western blotting for the CRBN protein and by sequencing the targeted genomic locus to identify frameshift mutations.

-

Functional Assay: Treat the validated CRBN knockout and wild-type MOLT-4 cells with this compound and assess CDK8 levels by Western blotting as described in section 4.1. The absence of CDK8 degradation in the knockout cells confirms the CRBN-dependency of this compound.

Conclusion

This compound is a well-characterized PROTAC that effectively and selectively induces the degradation of CDK8 through the recruitment of the E3 ligase Cereblon. Its mechanism of action has been validated through a series of biochemical and cellular assays, demonstrating its potential as a valuable tool for studying the biological functions of CDK8 and as a lead compound for the development of novel therapeutics targeting CDK8-dependent cancers. The detailed methodologies provided in this guide serve as a resource for researchers aiming to further investigate this compound or develop similar targeted protein degraders.

References

An In-depth Technical Guide on JH-XI-10-02: A Selective CDK8 Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Cyclin-Dependent Kinase 8 (CDK8). As a key transcriptional regulator implicated in various oncogenic signaling pathways, CDK8 has emerged as a compelling target for therapeutic intervention. This compound operates by hijacking the ubiquitin-proteasome system, specifically recruiting the Cereblon (CRBN) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of CDK8. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and the relevant signaling pathways.

Core Concepts and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to CDK8, a ligand that recruits the E3 ubiquitin ligase Cereblon, and a linker connecting these two moieties.[1] The CDK8-binding component is derived from JH-VIII-49, a simplified analog of the natural product Cortistatin A, which is a known potent inhibitor of CDK8.[1][2] The Cereblon-recruiting ligand is based on pomalidomide.[3]

By simultaneously binding to both CDK8 and Cereblon, this compound facilitates the formation of a ternary complex, which brings the E3 ligase in close proximity to CDK8. This proximity enables the transfer of ubiquitin molecules from the E3 ligase to CDK8, marking it for degradation by the 26S proteasome.[1][2] This targeted degradation approach offers a distinct advantage over traditional kinase inhibition by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic scaffolding functions.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its biochemical and cellular activities.

| Parameter | Value | Assay Conditions | Reference |

| IC50 | 159 nM | Biochemical assay for CDK8 inhibition | [1][4][5] |

Table 1: Biochemical Activity of this compound

| Cell Line | Concentration | Treatment Duration | Observed Effect on CDK8 Levels | Reference |

| Jurkat | 1 µM | 6 hours | Partial degradation | [1][4] |

| Jurkat | 1 µM | 24 hours | Significant degradation | [3][4] |

| MOLT-4 (Wild-Type) | 5 µM | 24 hours | Degradation observed | [4] |

| MOLT-4 (CRBN Null) | 0.1 - 5 µM | 24 hours | No degradation | [4] |

Table 2: Cellular Degradation Activity of this compound

Note: Specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for this compound are not explicitly available in the reviewed literature. The provided data indicates effective degradation at micromolar concentrations.

Key Signaling Pathways and Visualizations

CDK8 is a critical component of the Mediator complex and plays a pivotal role in regulating gene transcription. It influences several key oncogenic signaling pathways.

Mechanism of Action of this compound

The following diagram illustrates the fundamental mechanism by which this compound induces the degradation of CDK8.

Caption: Workflow of this compound induced CDK8 degradation.

Overview of CDK8 Signaling Pathways

CDK8 is known to modulate several critical signaling pathways implicated in cancer, including the Wnt/β-catenin, TGF-β, p53, and STAT pathways.[1][6][7] Its role as a transcriptional co-activator or co-repressor is context-dependent.

Caption: Overview of major signaling pathways influenced by CDK8.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Western Blotting for Protein Degradation

This protocol is essential for assessing the efficacy of this compound in degrading CDK8 in a cellular context.

Objective: To determine the levels of CDK8 protein in cells following treatment with this compound.

Materials:

-

Cell lines (e.g., Jurkat, MOLT-4)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CDK8

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells). Treat the cells with various concentrations of this compound or DMSO for the desired time points (e.g., 6, 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them with Laemmli buffer. Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against CDK8 and the loading control antibody overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add ECL substrate.

-

Imaging: Visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the CDK8 signal to the loading control to determine the relative protein levels.

Caption: Step-by-step workflow for Western Blot analysis.

Cereblon-Dependence Assay

This experiment is crucial to confirm that the degradation of CDK8 by this compound is mediated by the intended E3 ligase, Cereblon.

Objective: To verify that the degradation of CDK8 by this compound is dependent on the presence of Cereblon.

Materials:

-

Wild-type cell line (e.g., MOLT-4 WT)

-

CRISPR/Cas9-mediated Cereblon knockout cell line (e.g., MOLT-4 CRBN Null)

-

This compound

-

DMSO

-

Standard reagents and equipment for Western blotting (as listed in 4.1)

Procedure:

-

Cell Culture and Treatment: Culture both the wild-type and CRBN null cell lines under standard conditions. Treat both cell lines with a range of concentrations of this compound and a DMSO control for a specified duration (e.g., 24 hours).

-

Western Blotting: Following treatment, perform Western blotting as described in protocol 4.1 to assess the levels of CDK8 in both cell lines.

-

Analysis: Compare the levels of CDK8 in the wild-type and CRBN null cells. Degradation of CDK8 should be observed in the wild-type cells but not in the CRBN null cells, confirming the Cereblon-dependent mechanism of action.[4]

Caption: Logical flow of the Cereblon-dependence experiment.

Conclusion

This compound is a valuable research tool for the selective degradation of CDK8. Its mechanism of action through the recruitment of the Cereblon E3 ligase provides a potent method for studying the functional roles of CDK8 in various biological processes, particularly in the context of cancer. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize and further investigate this promising CDK8 degrader. Future studies focusing on determining its DC50 and Dmax values across a broader range of cell lines, as well as in vivo efficacy, will be critical for its potential translation into a therapeutic agent.

References

- 1. biorbyt.com [biorbyt.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. CDK8: A positive regulator of transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. adooq.com [adooq.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDK8-Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

JH-XI-10-02 PROTAC: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the PROTAC (Proteolysis Targeting Chimera) molecule JH-XI-10-02, a potent and selective degrader of Cyclin-Dependent Kinase 8 (CDK8). This document details its structure, mechanism of action, relevant quantitative data, and the experimental protocols for its characterization.

Core Concepts and Structure

This compound is a bivalent small molecule designed to hijack the cell's natural protein disposal system to eliminate CDK8, a protein implicated in various oncogenic signaling pathways.[1][2] Unlike traditional inhibitors that only block the activity of a target protein, PROTACs induce its complete degradation.

The structure of this compound consists of three key components:

-

A CDK8 Ligand: This moiety is based on JH-VIII-49, a potent and selective steroidal inhibitor derived from the natural product Cortistatin A.[3][4] It is responsible for binding to the target protein, CDK8.

-

An E3 Ligase Ligand: this compound utilizes pomalidomide, a derivative of thalidomide, to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[4][5]

-

A Linker: A polyethylene glycol (PEG) based linker connects the CDK8 and CRBN ligands, positioning them optimally to form a stable ternary complex.[5]

| Property | Value | Reference(s) |

| Chemical Formula | C₅₃H₆₉N₅O₉ | [4] |

| Molecular Weight | 920.14 g/mol | [1] |

| Target Protein | Cyclin-Dependent Kinase 8 (CDK8) | [1][3][6] |

| E3 Ligase Recruited | Cereblon (CRBN) | [3][5][6] |

| CDK8 Ligand | JH-VIII-49 (Cortistatin A analog) | [3] |

| E3 Ligand | Pomalidomide | [4][5] |

Mechanism of Action

This compound functions by inducing the proximity of CDK8 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of CDK8.[1][3][6] This process is catalytic, with a single molecule of this compound capable of inducing the degradation of multiple CDK8 proteins. The degradation is confirmed to be dependent on CRBN, as the molecule shows no activity in CRBN-null cells.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor inhibitor, JH-VIII-49.

Table 1: Inhibitory Activity

| Compound | Target | Assay Type | Value (IC₅₀) | Reference(s) |

| This compound | CDK8 | Biochemical | 159 nM | [1][6][7] |

| JH-VIII-49 | CDK19 | Biochemical | 8 nM | [2] |

Table 2: Cellular Degradation Activity

| Compound | Cell Line | Concentration | Time (hours) | Observed Effect | Reference(s) |

| This compound | Jurkat | 1 µM | 6 | Partial degradation of CDK8 | [3][6] |

| This compound | Jurkat | 1 µM | 24 | Significant degradation of CDK8 | [1][4][6] |

| This compound | Molt4 (WT) | 5 µM | 24 | Degradation of CDK8 | [1][6] |

| This compound | Molt4 (CRBN null) | 0.1 - 5 µM | 24 | No degradation of CDK8 | [1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Cell Culture

The following is a standard protocol for the culture of Jurkat cells, a human T lymphocyte cell line used in the evaluation of this compound.

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing (Passaging):

-

Transfer the cell suspension to a sterile conical tube.

-

Centrifuge at 150-200 x g for 5 minutes to pellet the cells.

-

Aspirate the supernatant.

-

Resuspend the cell pellet in fresh, pre-warmed growth medium.

-

Seed new culture flasks at a density of 1-2 x 10⁵ viable cells/mL.

-

Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

-

-

Cryopreservation:

-

Harvest cells in the exponential growth phase.

-

Centrifuge and resuspend the cell pellet in a cryopreservation medium (e.g., 90% FBS, 10% DMSO) at a concentration of 5-10 x 10⁶ cells/mL.

-

Aliquot into cryogenic vials.

-

Freeze slowly (e.g., using a controlled-rate freezer or an isopropanol container) to -80°C.

-

Transfer to liquid nitrogen for long-term storage.

-

Western Blotting for CDK8 Degradation

Western blotting is the standard method to visualize and quantify the degradation of a target protein.

-

Cell Lysis:

-

Seed cells (e.g., Jurkat or Molt4) in a 6-well plate at a density of 0.5-1 x 10⁶ cells/mL.

-

Treat cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration (e.g., 6, 24 hours).

-

Harvest cells by centrifugation.

-

Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Denature samples by heating at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against CDK8 (e.g., rabbit anti-CDK8) overnight at 4°C. A loading control antibody (e.g., mouse anti-β-actin or anti-GAPDH) should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system. The band intensity for CDK8 is normalized to the loading control to quantify degradation.

-

Signaling Pathway Context

CDK8 is a subunit of the Mediator complex, a critical co-regulator of transcription that bridges DNA-binding transcription factors and the RNA Polymerase II (Pol II) machinery. By regulating the Mediator complex, CDK8 influences a wide array of signaling pathways involved in cell proliferation and differentiation, such as the Wnt/β-catenin, TGF-β, and p53 pathways.[2][4] this compound acts by removing the CDK8 protein, thereby disrupting its function within the Mediator complex and affecting the transcription of target genes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 3. neb.com [neb.com]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. scribd.com [scribd.com]

- 6. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]

- 7. Jurkat Cell Line - Creative Biogene [creative-biogene.com]

An In-Depth Technical Guide on the Target Protein of JH-XI-10-02: Cyclin-Dependent Kinase 8 (CDK8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that targets Cyclin-Dependent Kinase 8 (CDK8) for degradation. As a key transcriptional regulator implicated in various oncogenic signaling pathways, CDK8 has emerged as a compelling target for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of CDK8 as the target of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and visualization of its key signaling pathways.

Introduction to this compound and its Target, CDK8

This compound is a heterobifunctional molecule designed to induce the degradation of its target protein, CDK8.[1] It achieves this by simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK8, marking it for subsequent degradation by the proteasome.[1][2] This PROTAC-mediated degradation offers a powerful therapeutic modality to eliminate the functions of CDK8, a protein kinase that plays a critical role in regulating gene transcription through its association with the Mediator complex.[3][4] CDK8 has been shown to be a key player in several signaling pathways that are often dysregulated in cancer, including the Wnt/β-catenin, TGF-β, and STAT pathways.[3][4][5]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters of this compound in targeting CDK8.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 159 nM | Biochemical Assay | [2] |

| Cell Line | Concentration | Treatment Time | Effect | Reference |

| Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [2] |

| Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [2] |

| Molt4 (WT) | 5 µM | 24 hours | Degradation of CDK8 | [2] |

| Molt4 (CRBN null) | 0.1-5 µM | 24 hours | No degradation of CDK8 | [2] |

Mechanism of Action of this compound

This compound functions as a CDK8 degrader by hijacking the ubiquitin-proteasome system. The molecule consists of a ligand that binds to CDK8, a linker, and a ligand that recruits the E3 ubiquitin ligase Cereblon.[1][2] This trimetric complex formation brings CDK8 into close proximity with the E3 ligase, leading to the transfer of ubiquitin molecules to CDK8. Polyubiquitinated CDK8 is then recognized and degraded by the 26S proteasome, resulting in the depletion of cellular CDK8 levels.

Experimental Protocols

Western Blot for CDK8 Degradation

This protocol is for assessing the degradation of CDK8 in cultured cells following treatment with this compound.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against CDK8

-

Primary antibody for a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and treat with various concentrations of this compound or DMSO (vehicle control) for the desired time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-CDK8 antibody and the loading control antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the CDK8 signal to the loading control to determine the extent of degradation.

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of CDK8 in the presence of Cereblon.

Materials:

-

Recombinant human CDK8

-

Recombinant human E1 activating enzyme

-

Recombinant human E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant human Cereblon/DDB1/CUL4A/Rbx1 complex

-

Ubiquitin

-

ATP

-

Ubiquitination buffer

-

This compound

-

Negative control (e.g., a molecule that binds CDK8 but not Cereblon)

-

SDS-PAGE and Western blotting reagents as described above

-

Anti-ubiquitin antibody

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, E1, E2, ubiquitin, and recombinant Cereblon complex.

-

Add PROTAC and Substrate: Add this compound or the negative control, followed by the recombinant CDK8.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Quenching: Stop the reaction by adding Laemmli sample buffer and boiling.

-

Western Blot Analysis: Run the samples on an SDS-PAGE gel and perform a Western blot.

-

Detection: Probe the membrane with an anti-CDK8 antibody to observe a ladder of higher molecular weight bands corresponding to ubiquitinated CDK8. Confirm ubiquitination by probing with an anti-ubiquitin antibody.

Cell Viability (MTT) Assay

This assay measures the effect of this compound-mediated CDK8 degradation on cell viability.

Materials:

-

96-well cell culture plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

-

Cell Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀ value.

Signaling Pathways Involving CDK8

CDK8 is a critical regulator of transcription and is involved in several key signaling pathways implicated in cancer.

Wnt/β-catenin Signaling Pathway

In the Wnt/β-catenin pathway, CDK8 acts as a positive regulator of β-catenin-driven transcription.[6][7] It is often amplified in colorectal cancers and enhances the transcriptional activity of β-catenin, promoting the expression of target genes involved in cell proliferation, such as c-Myc.[8]

TGF-β Signaling Pathway

CDK8 can phosphorylate SMAD transcription factors, the key mediators of the TGF-β signaling pathway.[5][9] This phosphorylation can modulate the transcriptional activity of SMADs, thereby influencing the cellular response to TGF-β, which includes processes like cell growth, differentiation, and epithelial-mesenchymal transition (EMT).[9][10]

STAT Signaling Pathway

CDK8 has been identified as a kinase that phosphorylates STAT proteins, particularly STAT1 and STAT3, on serine residues within their transactivation domains.[11][12][13] This phosphorylation is crucial for modulating the transcriptional activity of STATs in response to cytokine signaling, such as from interferons (IFN).[12][13]

Conclusion

This compound is a valuable chemical probe for studying the biological functions of CDK8 and a promising therapeutic candidate for cancers driven by CDK8-mediated signaling. Its ability to induce the selective degradation of CDK8 provides a powerful tool to dissect the roles of this important kinase in various cellular processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the effects of this compound and further explore the therapeutic potential of targeting CDK8.

References

- 1. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDK8-Novel Therapeutic Opportunities [mdpi.com]

- 5. Frontiers | Unveiling the impact of CDK8 on tumor progression: mechanisms and therapeutic strategies [frontiersin.org]

- 6. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular and in vivo Functions of the CDK8 and CDK19 Kinase Modules [frontiersin.org]

- 8. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CDK8/9 drive Smad transcriptional action, turnover and YAP interactions in BMP and TGFβ pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mediator kinase CDK8/CDK19 drives YAP1-dependent BMP4-induced EMT in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. CDK8 as the STAT1 serine 727 kinase? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CDK8 kinase phosphorylates transcription factor STAT1 to selectively regulate the interferon response - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Interaction Between JH-XI-10-02 and the p53 Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the functional relationship between the selective CDK8 degrader, JH-XI-10-02, and the critical p53 tumor suppressor pathway. While direct experimental evidence detailing the effects of this compound on the p53 pathway is not yet publicly available, this document synthesizes the established role of its target, Cyclin-Dependent Kinase 8 (CDK8), in p53 signaling. By degrading CDK8, this compound is anticipated to modulate the expression of key p53 target genes, thereby influencing cell cycle progression and apoptosis. This guide presents the underlying scientific rationale, quantitative data from analogous CDK8 depletion studies, detailed experimental protocols to investigate this interaction, and visual diagrams of the signaling pathway and experimental workflows.

Introduction to this compound: A PROTAC-mediated CDK8 Degrader

This compound is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2][3] As a heterobifunctional molecule, this compound simultaneously binds to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][2] This induced proximity facilitates the ubiquitination of CDK8, marking it for subsequent degradation by the proteasome.[1][2] This targeted protein degradation offers a powerful therapeutic strategy to eliminate the functions of CDK8 in various disease contexts, including cancer.[2][4]

The Role of CDK8 in the p53 Signaling Pathway

The p53 pathway is a cornerstone of cancer prevention, orchestrating cellular responses to a variety of stressors to induce cell cycle arrest, apoptosis, or senescence.[5] Emerging evidence has positioned CDK8 as a crucial positive coregulator of p53-mediated transcription.[5][6] CDK8, as part of the Mediator complex, is recruited to the promoters of p53 target genes, where it enhances their transcriptional activation.[5][6]

Key p53 target genes positively regulated by CDK8 include:

-

p21 (CDKN1A): A critical inhibitor of cyclin-dependent kinases that enforces cell cycle arrest.

-

HDM2 (MDM2 in mice): An E3 ubiquitin ligase that creates a negative feedback loop by targeting p53 for degradation.

Therefore, the degradation of CDK8 by this compound is hypothesized to attenuate the expression of these and other p53 target genes, thereby potentially impairing p53-mediated tumor suppression.

Quantitative Data from CDK8 Depletion Studies

While specific quantitative data for this compound's effect on the p53 pathway is not available, studies utilizing siRNA-mediated knockdown of CDK8 provide valuable insights into the expected quantitative outcomes of its degradation.

| Target Protein | Cell Line | Treatment | Fold Change in Protein Level | Reference |

| p21 | HCT116 | Nutlin-3 | ~50% decrease | [5] |

| HDM2 | HCT116 | Nutlin-3 | ~60% decrease | [5] |

These data suggest that the degradation of CDK8 by this compound could lead to a significant reduction in the protein levels of key p53 target genes.

Visualizing the this compound and p53 Pathway Interaction

The following diagrams illustrate the proposed mechanism of action of this compound and its impact on the p53 signaling pathway, as well as a typical experimental workflow to investigate this interaction.

Caption: this compound induces CDK8 degradation, potentially downregulating p53-mediated transcription.

Caption: Workflow for investigating this compound's effect on the p53 pathway.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to elucidate the interaction between this compound and the p53 pathway.

Western Blot Analysis of p53, p21, and CDK8

Objective: To quantify the protein levels of CDK8, p53, and its downstream targets p21 and HDM2 following treatment with this compound.

Materials:

-

Cell lysis buffer (RIPA buffer recommended)

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Anti-CDK8

-

Anti-p53

-

Anti-phospho-p53 (Ser15)

-

Anti-p21

-

Anti-HDM2

-

Anti-β-actin or anti-GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for different time points (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

-

Co-Immunoprecipitation of CDK8 and p53

Objective: To determine if this compound affects the interaction between CDK8 and p53.

Materials:

-

Non-denaturing lysis buffer (e.g., Triton X-100 based buffer)

-

Protease and phosphatase inhibitor cocktails

-

Anti-CDK8 or Anti-p53 antibody for immunoprecipitation

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

-

Western blot reagents (as described in section 5.1)

Procedure:

-

Cell Culture and Lysis: Treat cells as described for the western blot. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clearing Lysates: Incubate cell lysates with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-CDK8) or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 2-4 hours at 4°C.

-

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using elution buffer.

-

Western Blot Analysis: Analyze the immunoprecipitated samples by western blot using antibodies against the potential interacting partner (e.g., anti-p53) and the immunoprecipitated protein (e.g., anti-CDK8).

Conclusion and Future Directions

The degradation of CDK8 by this compound represents a promising therapeutic strategy. Based on the established role of CDK8 as a positive coregulator of the p53 pathway, it is highly probable that this compound will modulate p53-mediated cellular processes. The experimental protocols provided in this guide offer a clear path for researchers to empirically validate and quantify the effects of this compound on p53 signaling. Future studies should focus on generating direct experimental data to confirm the inferred interaction and to explore the therapeutic implications of modulating the p53 pathway through CDK8 degradation in various cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CDK8 Is a Stimulus-Specific Positive Coregulator of p53 Target Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK8 is a stimulus-specific positive coregulator of p53 target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of JH-XI-10-02: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

JH-XI-10-02 is a highly potent and selective bivalent small molecule designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8). As a Proteolysis Targeting Chimera (PROTAC), it represents a novel therapeutic strategy that moves beyond simple inhibition to achieve the targeted elimination of pathogenic proteins. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying scientific rationale.

Introduction: Targeting CDK8 with Protein Degradation

Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator and a component of the Mediator complex.[1] It plays a significant role in various oncogenic signaling pathways, including the Wnt-β-catenin, TGF-β, and p53 pathways, making it an attractive target for cancer therapy.[1][2] Overexpression of the CDK8 gene can disrupt normal cell proliferation and differentiation.[2]

Traditional therapeutic approaches have focused on developing small molecule inhibitors. However, the emerging field of Targeted Protein Degradation (TPD) offers a distinct and potentially more effective strategy. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively destroy a target protein.[2][3] By inducing degradation rather than just inhibition, PROTACs can offer improved selectivity and a more profound and durable biological effect.[2] this compound was developed as a PROTAC to specifically target CDK8 for elimination.[1]

Discovery and Design Rationale

The development of this compound stemmed from research on Cortistatin A, a complex natural product found to be a potent and selective inhibitor of CDK8.[1][] Due to the significant challenges of large-scale synthesis of Cortistatin A, a campaign was initiated to design simpler, more accessible inhibitors based on a steroid scaffold.[1] This effort led to the discovery of JH-VIII-49, a potent and selective CDK8 inhibitor with a straightforward eight-step synthesis.[1][]

With a validated and synthetically tractable CDK8-binding moiety in hand, JH-VIII-49 was converted into a PROTAC degrader.[1][2] The final molecule, this compound, consists of three key components:

-

A CDK8-binding ligand: Derived from the steroidal inhibitor JH-VIII-49.[1]

-

An E3 Ligase-recruiting ligand: Pomalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase.[1][5]

-

A chemical linker: An optimized polyethylene glycol (PEG)-based chain that connects the two ligands, enabling the formation of a stable ternary complex between CDK8 and Cereblon.[2][6]

Mechanism of Action

This compound functions by hijacking the CRL4CRBN E3 ubiquitin ligase complex to induce the ubiquitination and subsequent proteasomal degradation of CDK8.[1][2] The process involves several key steps:

-

Ternary Complex Formation: this compound simultaneously binds to CDK8 and the CRBN substrate receptor of the CRL4 E3 ligase complex, bringing them into close proximity.

-

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the CDK8 protein.

-

Proteasomal Degradation: The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the CDK8 protein into small peptides. This compound is then released and can engage in another degradation cycle.

This mechanism is confirmed to be dependent on both Cereblon and the proteasome. Experiments in CRBN knockout cells showed no degradation of CDK8, and pretreatment with proteasome inhibitors also abolished the degrader's activity.[1][6]

Preclinical Data and Characterization

This compound has been characterized through various biochemical and cellular assays to determine its potency, selectivity, and degradation efficiency.

Potency and Selectivity

The molecule is a highly potent and selective degrader of CDK8.[6][7] Critically, it does not induce the degradation of the closely related kinase CDK19, demonstrating high selectivity within the CDK family.[5][6][7] Furthermore, it achieves protein degradation without affecting CDK8 mRNA levels, confirming its post-translational mechanism of action.[6][7][8]

| Parameter | Value | Reference |

| IC50 | 159 nM | [2][][6][7][8][9][10] |

| Selectivity | No effect on CDK19 | [5][6][7][8] |

| Mechanism | Does not affect CDK8 mRNA | [6][7][8] |

Cellular Degradation Activity

The ability of this compound to induce CDK8 degradation has been confirmed in multiple cancer cell lines. The degradation is time and concentration-dependent.

| Cell Line | Concentration (µM) | Time (hours) | Outcome | Reference |

| Jurkat | 1 | 6 | Partial degradation of CDK8 | [2][6] |

| Jurkat | 1 | 24 | Significant degradation of CDK8 | [1][5][6] |

| Molt4 (WT) | 5 | 24 | Degradation of CDK8 | [6] |

| Molt4 (CRBN null) | 0.1 - 5 | 24 | No degradation of CDK8 | [6] |

Experimental Protocols

The following sections describe the generalized methodologies used to characterize this compound.

Cell Culture and Treatment

-

Cell Lines: Jurkat and Molt4 cells were maintained in appropriate growth medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, cells were seeded at a specified density and treated with the indicated concentrations of this compound or vehicle control (DMSO) for the specified time periods (6 to 24 hours).[5][6]

-

Inhibitor Co-treatment: To confirm the degradation mechanism, cells were pre-treated with a proteasome inhibitor (10 µM bortezomib) or a neddylation inhibitor (10 µM MLN4924) for a specified time before the addition of this compound.[1]

Western Blotting for Protein Degradation

A standard Western blot protocol was used to quantify cellular protein levels.

-

Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies specific for CDK8 and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software.

Conclusion and Future Directions

This compound is a robust and well-characterized PROTAC that effectively and selectively induces the degradation of CDK8. Its development from a simplified analog of a natural product provides a scalable platform for further investigation. The molecule serves as a powerful chemical probe to study the biological consequences of CDK8 elimination and as a lead compound for the development of novel cancer therapeutics.

Future work will likely focus on comprehensive preclinical evaluation, including in vivo pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models of cancer. These studies will be critical to assess its therapeutic potential and to determine if this compound or optimized analogs can be advanced toward clinical trials.

References

- 1. Development of Highly Potent and Selective Steroidal Inhibitors and Degraders of CDK8 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. This compound | Active Degraders | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. excenen.com [excenen.com]

- 9. abmole.com [abmole.com]

- 10. adooq.com [adooq.com]

Methodological & Application

Application Notes and Protocols for JH-XI-10-02 Treatment in Jurkat Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-XI-10-02 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Cyclin-Dependent Kinase 8 (CDK8).[1][2] As a bifunctional molecule, this compound recruits the E3 ubiquitin ligase Cereblon (CRBN) to CDK8, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] CDK8 is a key transcriptional regulator implicated in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL), making it a compelling target for therapeutic intervention. The Jurkat cell line, derived from a human T-cell leukemia, serves as a valuable in vitro model for studying the efficacy and mechanism of action of CDK8-targeting compounds.

These application notes provide detailed protocols for treating Jurkat cells with this compound and assessing its effects on CDK8 degradation, cell viability, apoptosis, and the potential impact on downstream signaling pathways, such as the STAT3 pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound treatment in Jurkat cells.

| Parameter | Cell Line | Value | Incubation Time | Effect | Reference |

| IC50 | Biochemical Assay | 159 nM | N/A | CDK8 Degradation | [1][2] |

| Effective Concentration | Jurkat | 1 µM | 6 hours | Partial degradation of CDK8 | [1] |

| Effective Concentration | Jurkat | 1 µM | 24 hours | Significant degradation of CDK8 | [1] |

| Effective Concentration | Molt4 (WT) | 5 µM | Not Specified | Degradation of CDK8 | [1] |

| No Effect Concentration | Molt4 (CRBN null) | 0.1-5 µM | Not Specified | No degradation of CDK8 | [1] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

Caption: Mechanism of this compound-induced CDK8 degradation.

Potential Downstream Signaling of CDK8 Inhibition

Caption: Potential signaling pathways affected by CDK8 degradation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating this compound in Jurkat cells.

Experimental Protocols

Cell Culture and Treatment

1.1. Materials:

-

Jurkat cells (ATCC TIB-152)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (prepare a 10 mM stock solution in DMSO)

-

DMSO (vehicle control)

-

6-well and 96-well cell culture plates

1.2. Protocol:

-

Culture Jurkat cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

-

For experiments, seed Jurkat cells at a density of 5 x 10^5 cells/mL in appropriate culture plates.

-

Prepare serial dilutions of this compound from the 10 mM stock solution in culture medium to achieve the desired final concentrations. A suggested starting dose-range for viability and apoptosis assays is 0.1 nM to 10 µM. For western blotting, a concentration of 1 µM is known to be effective.[1]

-

Add the diluted this compound or an equivalent volume of DMSO (for vehicle control) to the cell cultures.

-

Incubate the cells for the desired time points (e.g., 6, 24, 48 hours).

Western Blot Analysis for CDK8 Degradation and STAT3 Phosphorylation

2.1. Materials:

-

Treated and control Jurkat cells

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-CDK8

-

Rabbit anti-phospho-STAT3 (Tyr705)

-

Mouse anti-STAT3

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) detection reagent

2.2. Protocol:

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-CDK8, anti-p-STAT3, or anti-STAT3) overnight at 4°C with gentle agitation. Recommended starting dilutions are 1:1000.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an ECL reagent and an appropriate imaging system.

-

For analysis of total STAT3 and the loading control (β-actin), the membrane can be stripped and re-probed.

Cell Viability Assay (MTS Assay)

3.1. Materials:

-

Treated and control Jurkat cells in a 96-well plate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

3.2. Protocol:

-

Seed 5 x 10^4 Jurkat cells per well in 100 µL of culture medium in a 96-well plate.

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for 24, 48, and 72 hours.

-

At the end of the incubation period, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

4.1. Materials:

-

Treated and control Jurkat cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

4.2. Protocol:

-

Seed Jurkat cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or vehicle control for 24 or 48 hours.

-

Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

References

Application Notes and Protocols for Western Blot Analysis of CDK8 Degradation by JH-XI-10-02

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the degradation of Cyclin-Dependent Kinase 8 (CDK8) in response to treatment with the PROTAC (Proteolysis Targeting Chimera) degrader, JH-XI-10-02, using Western Blot analysis.

Introduction to this compound and CDK8

Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator involved in various signaling pathways, including the Wnt/β-catenin, TGF-β, and p53 pathways.[1][2] Its dysregulation has been implicated in the progression of several cancers, making it an attractive therapeutic target.[3][4]

This compound is a potent and selective PROTAC degrader of CDK8.[5] It functions as a heterobifunctional molecule, simultaneously binding to CDK8 and the E3 ubiquitin ligase Cereblon (CRBN).[1][6] This proximity induces the ubiquitination and subsequent proteasomal degradation of CDK8, leading to a reduction in its cellular levels.[1][6] Western blotting is a crucial technique to quantify the extent of this compound-mediated CDK8 degradation.[7]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound in inducing CDK8 degradation.

Caption: Mechanism of this compound-mediated CDK8 degradation.

Experimental Protocols

This section provides a comprehensive protocol for a Western Blot experiment to assess CDK8 degradation.

Experimental Workflow

Caption: Workflow for Western Blot analysis of CDK8 degradation.

Cell Culture and Treatment

This protocol is suitable for adherent or suspension cell lines (e.g., Jurkat, Molt4).

Materials:

-

Appropriate cell culture medium and supplements

-

Cell culture flasks or plates

-

This compound (dissolved in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

Procedure:

-

Culture cells to approximately 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control (DMSO) for desired time points (e.g., 6, 12, 24 hours). A common starting point is 1 µM for 24 hours.

-

After treatment, collect the cells.

-

Adherent cells: Wash with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer (see next section).

-

Suspension cells: Pellet by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.[8]

-

Cell Lysis

Materials:

-

RIPA Lysis Buffer (recommended for good protein solubilization)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes, pre-chilled

RIPA Lysis Buffer Recipe:

| Component | Final Concentration |

|---|---|

| Tris-HCl, pH 7.4 | 50 mM |

| NaCl | 150 mM |

| NP-40 | 1% |

| Sodium deoxycholate | 0.5% |

| SDS | 0.1% |

Procedure:

-

Add protease and phosphatase inhibitors to the RIPA buffer immediately before use.

-

For a 10 cm dish of adherent cells, add 500 µL of ice-cold lysis buffer and scrape the cells. For suspension cells, resuspend the cell pellet in an appropriate volume of lysis buffer.

-

Transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification (BCA Assay)

Materials:

-

BCA Protein Assay Kit (Reagent A and Reagent B)

-

Bovine Serum Albumin (BSA) standards

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of BSA standards with known concentrations (e.g., 0, 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).

-

Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[1][5]

-

In a 96-well plate, add a small volume (e.g., 1-2 µL) of each standard and unknown protein lysate in duplicate.

-

Add the BCA working reagent to each well (e.g., 200 µL).

-

Measure the absorbance at 562 nm using a microplate reader.

-

Generate a standard curve from the BSA standards and determine the protein concentration of the unknown samples.

Sample Preparation for SDS-PAGE

Materials:

-

4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT)

-

Heating block

Procedure:

-

Based on the protein concentrations determined by the BCA assay, calculate the volume of lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).

-

Add an appropriate volume of 4X Laemmli sample buffer to each lysate to bring the final concentration to 1X.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

Centrifuge briefly to collect the condensate.

SDS-PAGE

Materials:

-

Polyacrylamide gels (e.g., 4-12% gradient gels are suitable for CDK8, which is approximately 53 kDa)

-

SDS-PAGE running buffer

-

Protein electrophoresis system

-

Protein molecular weight marker

Procedure:

-

Assemble the electrophoresis apparatus.

-

Load the prepared samples and a molecular weight marker into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Protein Transfer

Materials:

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Wet or semi-dry transfer system

Procedure:

-

Equilibrate the gel, membrane, and filter papers in transfer buffer.

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions.

-

Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system used (e.g., 100 V for 1 hour for a wet transfer).

Blocking

Materials:

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

Procedure:

-

After transfer, wash the membrane briefly with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

Primary Antibody Incubation

Materials:

-

Primary antibody against CDK8 (see table below)

-

Primary antibody against a loading control (e.g., β-actin, GAPDH, or β-tubulin)

-

Antibody dilution buffer (e.g., 5% BSA in TBST)

| Antibody | Recommended Dilution | Supplier (Example) |

| Rabbit anti-CDK8 | 1:500 - 1:2000 | Novus Biologicals (NBP2-92972), Thermo Fisher (22067-1-AP)[9] |

| Mouse anti-CDK8 | 1:500 | Santa Cruz Biotechnology (sc-13155)[10] |

| Rabbit anti-β-actin | Varies by supplier | - |

Procedure:

-

Dilute the primary antibodies in the antibody dilution buffer at the recommended concentrations.

-

Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.

Secondary Antibody Incubation

Materials:

-

Horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP)

-

TBST

Procedure:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Dilute the HRP-conjugated secondary antibody in blocking buffer (e.g., 1:2000 to 1:10000).

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

Chemiluminescent Detection

Materials:

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., CCD camera-based imager or X-ray film)

Procedure:

-

Prepare the ECL substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system.

Data Presentation and Analysis

Summarize the quantitative data from the Western Blot analysis in a structured table. Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. Normalize the CDK8 band intensity to the corresponding loading control band intensity.

Example Data Table:

| Treatment | Concentration (µM) | Time (h) | Normalized CDK8 Level (relative to Vehicle) |

| Vehicle (DMSO) | - | 24 | 1.00 |

| This compound | 0.1 | 24 | 0.85 |

| This compound | 0.5 | 24 | 0.42 |

| This compound | 1.0 | 24 | 0.15 |

| This compound | 5.0 | 24 | 0.05 |

This comprehensive protocol provides a robust framework for investigating the efficacy of this compound in mediating CDK8 degradation, a critical step in the preclinical evaluation of this promising therapeutic agent.

References

- 1. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. neobiotechnologies.com [neobiotechnologies.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. CDK8 Polyclonal Antibody (22067-1-AP) [thermofisher.com]

- 10. scbt.com [scbt.com]

Application Notes and Protocols: JH-XI-10-02 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

JH-XI-10-02 is a highly potent and selective bivalent small molecule known as a PROTAC (PROteolysis TArgeting Chimera).[1][2] It is designed to specifically target Cyclin-Dependent Kinase 8 (CDK8) for degradation.[3][4] As a member of the cyclin-dependent kinase family, CDK8 is a component of the Mediator complex and plays a crucial role in regulating gene transcription associated with various oncogenic signaling pathways, including Wnt-β-catenin, p53, and TGF-β.[2][5] Consequently, inducing the degradation of CDK8 is a promising therapeutic strategy for cancers dependent on these pathways.[2][5] These application notes provide detailed protocols for the effective use of this compound in a cell culture setting to study its biological effects.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The molecule is heterobifunctional, containing a ligand that binds to CDK8 and another ligand (based on pomalidomide) that recruits the E3 ubiquitin ligase receptor, Cereblon (CRBN).[5][6] This induced proximity results in the formation of a ternary complex (CDK8–this compound–CRBN), leading to the polyubiquitination of CDK8.[2][6] The ubiquitinated CDK8 is then recognized and degraded by the 26S proteasome.[5] This degradation is highly specific to CDK8, with no significant effect observed on the closely related kinase CDK19.[1][7] The activity of this compound is strictly dependent on the presence of its E3 ligase anchor, as it does not induce degradation in CRBN-null cells.[1][5]

Product Information and Preparation

Proper handling and preparation of this compound are critical for obtaining reproducible results.

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 920.14 - 920.16 g/mol | [4] |

| Formula | C₅₃H₆₉N₅O₉ | [4] |

| CAS Number | 2209085-22-1 | [4] |

| Target | CDK8 | [1][8] |

| Recruited E3 Ligase | Cereblon (CRBN) | [1][6] |

| IC₅₀ | 159 nM | [1][3][4][7] |

| Solubility | Soluble in DMSO (up to 50 mM or 100 mg/mL) |[3][4] |

Protocol for Stock Solution Preparation and Storage

-

Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution, use anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound in 108.7 µL of DMSO.[1] Briefly vortex and use sonication if necessary to ensure the compound is fully dissolved.[3][4]

-

Aliquoting: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][3]

-

Storage:

Table 2: Example Stock Solution Preparation (DMSO Solvent)

| Desired Stock Concentration | Mass of this compound | Volume of DMSO |

|---|---|---|

| 1 mM | 1 mg | 1.087 mL |

| 10 mM | 1 mg | 108.7 µL |

| 25 mM | 5 mg | 217.4 µL |

| 50 mM | 5 mg | 108.7 µL |

Calculations are based on a molecular weight of 920.16 g/mol . Adjust volumes based on the batch-specific molecular weight if necessary.

Experimental Protocols

The following protocols describe methods to assess the efficacy and cellular effects of this compound.

Protocol 1: CDK8 Degradation Assay via Western Blot

This protocol is used to quantify the degradation of CDK8 protein following treatment with this compound.

Methodology:

-